molecular formula C6H11NO3 B13814240 1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone

1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone

Cat. No.: B13814240
M. Wt: 145.16 g/mol
InChI Key: VUFKSUSSKRREHB-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone is a compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another method involves transition metal-catalyzed cascade reactions, which provide a convenient route to various oxazolidine derivatives .

Industrial Production Methods

Industrial production of oxazolidines, including this compound, often employs multicomponent reactions due to their efficiency and high yield. These methods include one-pot A3 reactions and decarboxylative coupling in the presence of copper catalysts under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidines, alcohols, and ketones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the oxazolidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidine derivatives .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-(5-hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone

InChI

InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(2,9)10-7/h9H,3-4H2,1-2H3

InChI Key

VUFKSUSSKRREHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(O1)(C)O

Origin of Product

United States

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